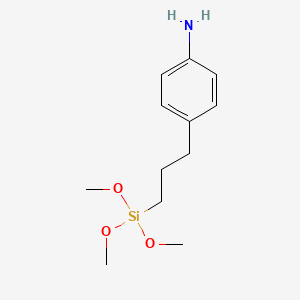
1-(4-Chlorobenzyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where naphthalene reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating advanced techniques for catalyst recovery and recycling to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products include 4-chlorobenzyl naphthoic acid or 4-chlorobenzyl naphthone.
Reduction: Products include 4-chlorobenzyl naphthalene derivatives with reduced aromatic rings.
Substitution: Products vary depending on the substituent introduced, such as 4-chlorobenzyl nitronaphthalene or 4-chlorobenzyl bromonaphthalene.
科学的研究の応用
1-(4-Chlorobenzyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-Chlorobenzyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring and the benzyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions, as well as its interaction with catalysts and other reagents.
類似化合物との比較
Similar Compounds
1-(4-Methylbenzyl)naphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Bromobenzyl)naphthalene: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-Nitrobenzyl)naphthalene: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
1-(4-Chlorobenzyl)naphthalene is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and physical properties. The chlorine atom’s electron-withdrawing nature can affect the compound’s behavior in various chemical reactions, making it distinct from its methyl, bromine, or nitro-substituted counterparts.
特性
分子式 |
C17H13Cl |
|---|---|
分子量 |
252.7 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Cl/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12H2 |
InChIキー |
LQSUHLTZOMISPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)




![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)
